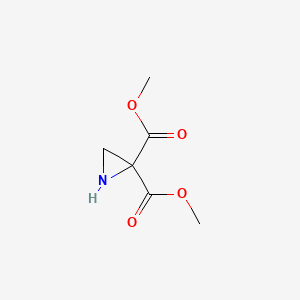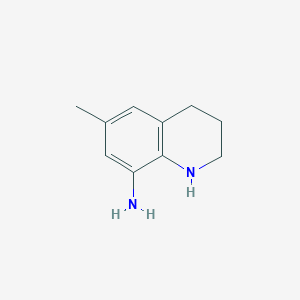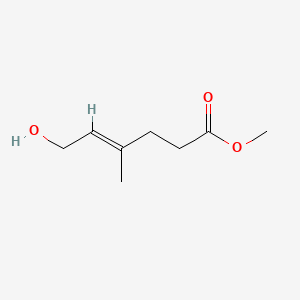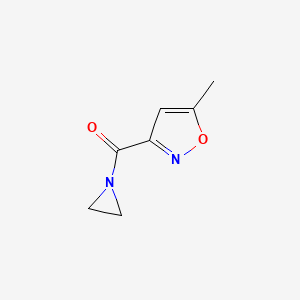
3-Amino-1H-2-benzopyran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-1H-isochromen-1-one is a heterocyclic compound that belongs to the isochromene family. Isochromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 3-position of the isochromene ring enhances its reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient synthetic routes for 3-amino-1H-isochromen-1-one involves the cyclization of ortho-ynamidyl het(aryl) aldehyde derivatives. This method employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . The reaction typically involves the use of metal-free conditions, making it a cost-effective and environmentally friendly method .
Industrial Production Methods
Industrial production methods for 3-amino-1H-isochromen-1-one are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications due to its simplicity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group at the 3-position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced isochromene derivatives.
Substitution: Formation of substituted isochromene derivatives with various functional groups.
Applications De Recherche Scientifique
3-amino-1H-isochromen-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antifungal activities.
Medicine: Potential therapeutic applications due to its antiproliferative and anti-MRSA effects.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-amino-1H-isochromen-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, leading to the inhibition of microbial growth and proliferation. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with nucleophiles and electrophiles in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-phenyl-1H-isochromen-1-one: Known for its antioxidant and antiplatelet activities.
3-hetaryl-1H-isochromen-1-ones: Studied for their wide range of biological activities.
Uniqueness
3-amino-1H-isochromen-1-one is unique due to the presence of the amino group at the 3-position, which enhances its reactivity and biological activity compared to other isochromene derivatives. This unique feature makes it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
28607-63-8 |
|---|---|
Formule moléculaire |
C9H7NO2 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-aminoisochromen-1-one |
InChI |
InChI=1S/C9H7NO2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,10H2 |
Clé InChI |
QVOKUGPVUGJSAF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(OC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B11920655.png)


![2-(Imidazo[1,2-a]pyridin-5-yl)acetonitrile](/img/structure/B11920682.png)

![2H-Furo[2,3,4-IJ]isoquinoline](/img/structure/B11920693.png)

![3,4-Dihydrocyclopenta[b]indole](/img/structure/B11920708.png)




![7-Amino-2-azaspiro[4.4]nonan-3-one](/img/structure/B11920740.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B11920745.png)
